4-Diphenylaminophenylacetonitrile
Overview
Description
4-Diphenylaminophenylacetonitrile is a nitrogen-containing organic compound that belongs to the class of acetonitriles. It is characterized by the presence of a diphenylamine group attached to a phenylacetonitrile moiety. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.
Preparation Methods
The synthesis of 4-Diphenylaminophenylacetonitrile can be achieved through several methods. One common synthetic route involves the Knoevenagel condensation of phenylacetonitrile with this compound in the presence of piperidine . This reaction yields a novel conjugated compound, 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile, which can further undergo Michael addition to form 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile . Another method involves the reaction of diphenylbromomethane with mercuric cyanide .
Chemical Reactions Analysis
4-Diphenylaminophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include piperidine, KOH, and various oxidizing or reducing agents . Major products formed from these reactions include conjugated nitriles and other substituted derivatives .
Scientific Research Applications
4-Diphenylaminophenylacetonitrile finds applications in diverse scientific research areas:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound’s potential biological activities make it a candidate for drug development.
Material Science: It contributes to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Diphenylaminophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s diphenylamine group can engage in π-π interactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparison with Similar Compounds
4-Diphenylaminophenylacetonitrile can be compared with other similar compounds, such as:
2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile: A related compound obtained through Knoevenagel condensation.
3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile: Another derivative formed through Michael addition.
These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(N-phenylanilino)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-16-15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFWYBBTJMCZPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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